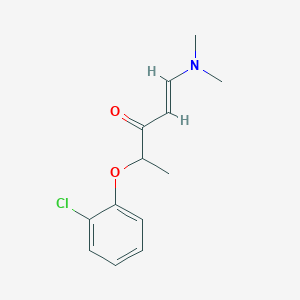

4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUPSAWIDEYPA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one typically involves the reaction of 2-chlorophenol with a suitable pentenone precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the aromatic rings or the amino group. Key examples include:

Key Observations :

- Amino Groups: The dimethylamino group improves solubility in polar solvents, a feature shared with analogues like (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one .

- Steric Effects: Bulkier substituents (e.g., 3,5-dimethylphenoxy) reduce molecular planarity, affecting crystallographic packing and bioavailability .

Crystallographic and Conformational Differences

- Dihedral Angles: In chalcones, the angle between the aromatic ring and the ketone group influences conjugation. For example, fluorophenyl-substituted chalcones exhibit dihedral angles of 7.14°–56.26°, whereas dimethylamino-substituted analogues like the target compound may have reduced angles due to electron-donating groups .

- Hydrogen Bonding: Unlike nitro-substituted chalcones (e.g., 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one), which form C–H···O interactions, the target compound’s dimethylamino group may participate in weaker van der Waals interactions .

Biological Activity

4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound with potential applications in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16ClNO2

- Molecular Weight : 253.72 g/mol

- CAS Number : 1164506-63-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular processes. The compound may modulate enzyme activity, influencing metabolic pathways and cellular signaling mechanisms.

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibition properties, particularly in pathways related to inflammation and pain modulation. It has been investigated for its potential therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of oxidative stress, potentially offering protective effects against neurodegenerative diseases.

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Anti-inflammatory effects | |

| Neuroprotection | Protection against oxidative stress |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers. The study highlighted the compound's potential as a therapeutic agent for inflammatory disorders.

Case Study 2: Neuroprotective Mechanisms

In a zebrafish model of epilepsy, the compound was shown to improve survival rates and reduce seizure activity. The underlying mechanism involved the modulation of neurotransmitter levels, suggesting its role in neuroprotection and seizure management .

In Vitro Studies

In vitro assays have confirmed that this compound effectively inhibits specific enzymes involved in inflammatory pathways. This inhibition correlates with decreased production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

In Vivo Studies

Animal studies have provided further evidence of the compound’s efficacy. Notably, it demonstrated significant anti-inflammatory and analgesic effects when administered in models of induced inflammation .

Q & A

Q. What are the recommended methods for synthesizing 4-(2-chlorophenoxy)-1-(dimethylamino)-1-penten-3-one, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between chlorophenol derivatives and dimethylamino-substituted enones. For example, nucleophilic substitution of 2-chlorophenol with a preformed enone intermediate (e.g., 1-dimethylamino-penten-3-one) under basic conditions can yield the target compound . Optimization should focus on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C to balance reactivity and side reactions), and catalyst use (e.g., K₂CO₃ for deprotonation). Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.2–2.8 ppm for –N(CH₃)₂) and chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond geometry using single-crystal diffraction, leveraging programs like SHELXL for refinement .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect impurities .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C is effective for removing polar byproducts. For non-polar impurities, hexane/ethyl acetate (3:1) can yield high-purity crystals. Slow cooling (0.5°C/min) minimizes solvent inclusion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For example, predict regioselectivity in Michael additions by analyzing charge distribution at the β-carbon of the enone system . Validate computational results with experimental kinetics (e.g., UV-Vis monitoring of nucleophilic attacks) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?

Unexpected Nuclear Overhauser Effects (NOEs) may arise from conformational flexibility or dynamic processes. Solutions include:

- Variable-Temperature NMR : Identify fluxional behavior by analyzing signal coalescence at elevated temperatures.

- Dynamic NMR Simulations : Fit line shapes to estimate rotational barriers (e.g., around the C–N bond of the dimethylamino group) .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-chlorobenzalpinacolone derivatives) to distinguish structural artifacts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the enone to a diketone) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with Arrhenius modeling to predict shelf life .

Q. What mechanistic insights can be gained from studying substituent effects on the chlorophenoxy ring?

Synthesize analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the 4-position of the phenoxy ring. Compare reaction rates in nucleophilic substitutions or cycloadditions to establish Hammett linear free-energy relationships. This reveals whether the rate-determining step is charge- or transition-state-controlled .

Methodological Notes

- Contradictions in Data : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent effects. Always report crystallization solvents and instrument calibration details .

- Advanced Characterization : For ambiguous stereochemistry, use chiral HPLC with cellulose-based columns or vibrational circular dichroism (VCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.